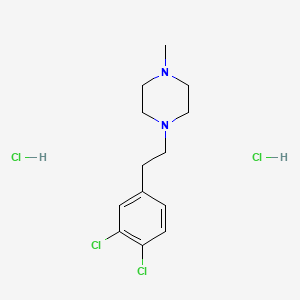

BD 1063 Dihydrochlorid

Übersicht

Beschreibung

Es weist eine hohe Bindungsaffinität zum Sigma-1-Rezeptor und eine deutlich geringere Affinität zum Sigma-2-Rezeptor auf . Diese Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei verschiedenen neurologischen und psychiatrischen Erkrankungen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

BD-1063 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Reaktion von 3,4-Dichlorphenylacetonitril mit 4-Methylpiperazin unter spezifischen Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von BD-1063 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird häufig durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

BD-1063 wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsgebiete sind:

Neurologie und Psychiatrie: BD-1063 hat sich in Tiermodellen als vielversprechend erwiesen, um die Krampfbereitschaft und Letalität von Kokain zu reduzieren.

Krebsforschung: Sigma-Rezeptoren sind an verschiedenen zellulären Prozessen beteiligt, einschließlich Zellproliferation und Apoptose.

Neuroprotektion: BD-1063 hat sich in verschiedenen Tiermodellen als wirksam erwiesen, um Hyperlokomotion zu verhindern und neuroprotektive Wirkungen zu erzielen.

Wirkmechanismus

BD-1063 entfaltet seine Wirkungen hauptsächlich durch Antagonismus des Sigma-1-Rezeptors. Der Sigma-1-Rezeptor ist an der Modulation verschiedener zellulärer Prozesse beteiligt, darunter die Ionenkanalaktivität, die Neurotransmitterfreisetzung und das Zellüberleben . Durch Blockierung dieses Rezeptors kann BD-1063 diese Prozesse beeinflussen und seine therapeutischen Wirkungen erzeugen.

Wirkmechanismus

Target of Action

BD 1063 Dihydrochloride is a potent antagonist of the sigma-1 receptor (σ1R) . The σ1R is a type of opioid receptor with two subtypes: σ1 and σ2 . The σ1 receptor plays a significant role in stimulating dopamine release and modulating the actions of cocaine .

Mode of Action

BD 1063 Dihydrochloride interacts with the σ1 receptor, exhibiting a high degree of selectivity. It is approximately 50-fold selective for σ1 over σ2 sites and ≥100-fold selective over other neurotransmitter receptors . This selectivity allows BD 1063 Dihydrochloride to specifically antagonize the σ1 receptor, thereby modulating its effects.

Biochemical Pathways

It is known that the σ1 receptor plays a role in various biochemical pathways, including those involved in the release of dopamine and the modulation of cocaine’s effects . By antagonizing the σ1 receptor, BD 1063 Dihydrochloride can influence these pathways.

Pharmacokinetics

It is soluble in water to >15 mg/ml , which suggests that it could have good bioavailability.

Result of Action

BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice . This suggests that it can modulate the stimulatory effects of cocaine, likely through its antagonistic action on the σ1 receptor. Additionally, it has been used to study the protective action of the σ1 receptor against ferroptosis in hepatocellular carcinoma cells .

Biochemische Analyse

Biochemical Properties

BD 1063 Dihydrochloride is known for its high selectivity towards sigma-1 receptors, with approximately 50-fold selectivity over sigma-2 receptors and over 100-fold selectivity over other neurotransmitter receptors such as opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT1, and 5-HT2 receptors . This compound interacts with sigma-1 receptors, which are involved in various cellular processes including modulation of ion channels, neurotransmitter release, and receptor signaling pathways. BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice, indicating its potential role in modulating dopaminergic pathways .

Cellular Effects

BD 1063 Dihydrochloride exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, BD 1063 Dihydrochloride has been shown to antagonize the effects of cocaine by modulating sigma-1 receptor activity, which in turn affects dopaminergic signaling pathways . Additionally, this compound has been reported to have neuroprotective effects, reducing cellular calcium overload and promoting serotonin reuptake, which may contribute to its potential therapeutic applications in neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of action of BD 1063 Dihydrochloride involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. By binding to these receptors, BD 1063 Dihydrochloride inhibits their activity, leading to modulation of various downstream signaling pathways. This includes inhibition of ion channels, modulation of neurotransmitter release, and regulation of receptor signaling . The compound’s high selectivity for sigma-1 receptors over other receptor types further enhances its specificity and reduces potential off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BD 1063 Dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that BD 1063 Dihydrochloride can maintain its neuroprotective effects and continue to modulate sigma-1 receptor activity over time .

Dosage Effects in Animal Models

The effects of BD 1063 Dihydrochloride vary with different dosages in animal models. Studies have shown that the compound dose-dependently reduces ethanol self-administration in Sardinian alcohol-preferring rats and ethanol-dependent Wistar rats, with effective doses ranging from 3.3 to 11 mg/kg . At higher doses, BD 1063 Dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

BD 1063 Dihydrochloride is involved in various metabolic pathways, primarily through its interaction with sigma-1 receptors. These receptors play a crucial role in modulating cellular metabolism, including the regulation of ion channels and neurotransmitter release. The compound’s ability to influence these pathways may contribute to its therapeutic effects in conditions such as neurodegenerative diseases and substance abuse disorders .

Transport and Distribution

Within cells and tissues, BD 1063 Dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for sigma-1 receptors facilitates its localization to specific cellular compartments, where it can exert its effects on receptor signaling and cellular function . This targeted distribution enhances the compound’s efficacy and reduces potential off-target effects.

Subcellular Localization

BD 1063 Dihydrochloride is primarily localized to the endoplasmic reticulum, where sigma-1 receptors are predominantly found. This subcellular localization is crucial for the compound’s activity, as it allows for direct interaction with sigma-1 receptors and modulation of their chaperone functions . Additionally, the compound’s ability to influence receptor signaling pathways within specific cellular compartments further enhances its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BD-1063 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of BD-1063 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BD-1063 unterliegt aufgrund des Vorhandenseins der Dichlorphenylgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.

Oxidationsreaktionen: Als Oxidationsmittel können Kaliumpermanganat oder Wasserstoffperoxid verwendet werden. Diese Reaktionen erfordern oft saure oder basische Bedingungen.

Reduktionsreaktionen: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet. Diese Reaktionen werden in der Regel in wasserfreien Lösungsmitteln durchgeführt, um Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen mit Aminen verschiedene substituierte Piperazinderivate ergeben, während Oxidationsreaktionen entsprechende Ketone oder Carbonsäuren erzeugen können.

Vergleich Mit ähnlichen Verbindungen

BD-1063 gehört zu einer Klasse von Verbindungen, die als Sigma-Rezeptor-Antagonisten bekannt sind. Einige ähnliche Verbindungen sind:

BD-1008: Ein weiterer Sigma-Rezeptor-Antagonist mit ähnlicher Bindungsaffinität und Selektivität.

BD-1031: Eine strukturell verwandte Verbindung mit vergleichbaren pharmakologischen Eigenschaften.

Im Vergleich zu diesen Verbindungen zeichnet sich BD-1063 durch seine hohe Selektivität für den Sigma-1-Rezeptor und seine nachgewiesene Wirksamkeit in verschiedenen Tiermodellen neurologischer und psychiatrischer Erkrankungen aus.

Eigenschaften

IUPAC Name |

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIZRDJCBVPASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341674 | |

| Record name | BD 1063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150208-28-9 | |

| Record name | 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150208-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BD 1063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

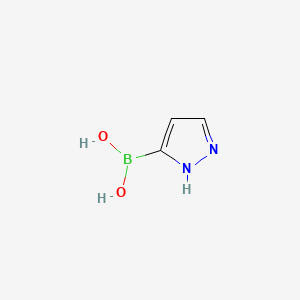

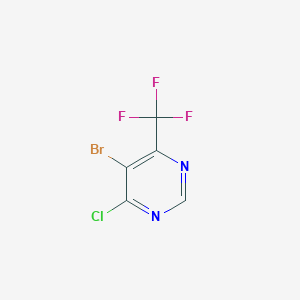

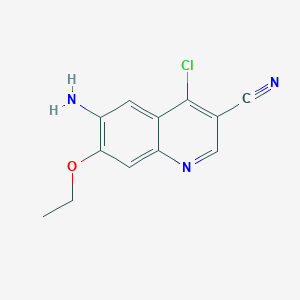

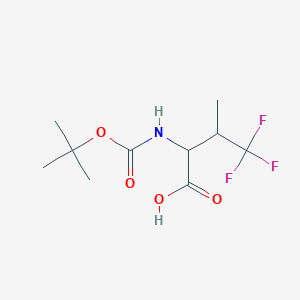

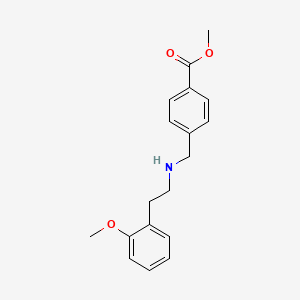

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)